N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 1290685-35-6
Cat. No.: VC3357626
Molecular Formula: C10H17N3O2S
Molecular Weight: 243.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1290685-35-6 |
|---|---|
| Molecular Formula | C10H17N3O2S |
| Molecular Weight | 243.33 g/mol |
| IUPAC Name | N-cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C10H17N3O2S/c1-4-13(9-5-6-9)16(14,15)10-7(2)11-12-8(10)3/h9H,4-6H2,1-3H3,(H,11,12) |
| Standard InChI Key | HCGQLBILLKHEJI-UHFFFAOYSA-N |
| SMILES | CCN(C1CC1)S(=O)(=O)C2=C(NN=C2C)C |
| Canonical SMILES | CCN(C1CC1)S(=O)(=O)C2=C(NN=C2C)C |
Introduction
N-Cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, with the CAS number 1290685-35-6, is a compound of interest in chemical research due to its unique structure and potential applications. This compound belongs to the pyrazole class, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.
Synthesis
The synthesis of N-Cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from appropriate pyrazole derivatives. While specific synthesis details for this compound are not widely documented, similar pyrazole derivatives are often synthesized through reactions involving chlorosulfonation, followed by nucleophilic substitution with amines .
Research Findings and Potential Applications
While detailed research findings specific to N-Cyclopropyl-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide are scarce, pyrazole derivatives in general have been explored for various pharmaceutical applications. The presence of a sulfonamide group, for instance, is often associated with antimicrobial properties. Further research is needed to fully explore the potential applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume